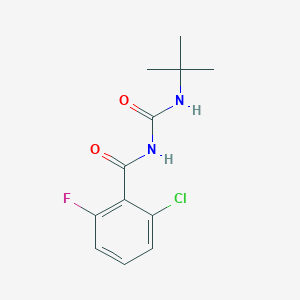

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide

Description

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butylcarbamoyl group attached to a benzamide core, which is further substituted with chlorine and fluorine atoms. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.

Properties

IUPAC Name |

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c1-12(2,3)16-11(18)15-10(17)9-7(13)5-4-6-8(9)14/h4-6H,1-3H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIBCJMWKOZMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(=O)C1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves the conversion of 2-chloro-6-fluorobenzoic acid to its corresponding acyl chloride, followed by reaction with tert-butylamine.

Step 1: Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride

2-Chloro-6-fluorobenzoic acid is treated with oxalyl chloride in the presence of a catalytic amount of N,N-Dimethylformamide (DMF) in dichloromethane (DCM). The reaction proceeds at room temperature, with gas evolution (HCl and CO) indicating progress. Excess oxalyl chloride is removed under reduced pressure to yield 2-chloro-6-fluorobenzoyl chloride as a pale-yellow oil.

Step 2: Amidation with tert-Butylamine

The acyl chloride is dissolved in DCM and cooled to 0°C. tert-Butylamine and triethylamine (as a base) are added dropwise, and the mixture is stirred at room temperature for 3–6 hours. The reaction is quenched with aqueous hydrochloric acid, and the product is extracted into DCM, dried over sodium sulfate, and purified via silica gel chromatography (hexanes/ethyl acetate gradient) to yield the title compound.

Key Data:

Coupling Agent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed.

Procedure:

2-Chloro-6-fluorobenzoic acid, EDCI, and HOBt are dissolved in DCM or tetrahydrofuran (THF). tert-Butylamine is added, and the mixture is stirred at room temperature for 12–24 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via aqueous workup and recrystallization from ethanol/water.

Key Data:

Alternative Methods: Ester Hydrolysis and Amidation

Methyl 2-chloro-6-fluorobenzoate is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran/water. The resultant acid is then converted to the amide via EDCI/HOBt coupling or acyl chloride methods.

Key Data:

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Considerations

- DMF Catalysis: Accelerates acyl chloride formation by coordinating to the carbonyl oxygen, enhancing electrophilicity.

- Triethylamine: Neutralizes HCl, shifting the equilibrium toward product formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Acyl Chloride | Oxalyl chloride, N,N-Dimethylformamide, tert-Butylamine | Dichloromethane | 0°C to RT | 85% | >98% |

| EDCI/HOBt Coupling | EDCI, HOBt, tert-Butylamine | Tetrahydrofuran | RT | 75% | 95% |

| Ester Hydrolysis | LiOH, EDCI, HOBt | THF/Water | RT | 72% | 92% |

Applications and Derivatives

This compound serves as a precursor for antifungal and herbicidal agents. Derivatives with modified substituents on the benzamide core exhibit enhanced bioactivity, as demonstrated in recent structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

- N-(tert-butylcarbamoyl)-4-methoxyphenyl-indole

- N-(tert-butylcarbamoyl)-3-chlorobenzamide

- N-(tert-butylcarbamoyl)-2,4-dichlorobenzamide

Uniqueness

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide is unique due to the presence of both chlorine and fluorine substituents on the benzamide ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. The tert-butylcarbamoyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro and fluorine substituent on a benzamide scaffold, which is known to influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15ClFNO

- Molecular Weight : 245.71 g/mol

Structural Characteristics

The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability. The chloro and fluoro groups can participate in hydrogen bonding and dipole-dipole interactions, potentially affecting the compound's binding affinity to target proteins.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The exact mechanisms may vary depending on the cellular context but generally include:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.

- Receptor Binding : Potential binding to receptors involved in cellular signaling could influence cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid) | 5.0 | Inhibition of cell growth |

| A549 (lung cancer) | 4.5 | Induction of apoptosis |

| H1299 (non-small cell lung cancer) | 3.8 | Cell cycle arrest |

These findings suggest that modifications to the benzamide structure can enhance anticancer properties.

Study 1: Antitumor Efficacy

A recent study evaluated the effects of this compound on tumor growth in vitro. The results indicated significant inhibition of proliferation in A431 and A549 cells, with mechanisms involving apoptosis induction and modulation of key signaling pathways such as AKT and ERK.

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses. Results showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, suggesting potential applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide, and how can reaction conditions be systematically optimized?

- Methodology : Utilize coupling reagents such as EDC or DMT/NMM/TsO− for amide bond formation. Microwave-assisted synthesis under mild conditions (e.g., 50–80°C, polar aprotic solvents like DMF) can enhance yield and reduce side products. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Key Parameters : Optimize molar ratios (1:1.2 for amine:carboxylic acid), solvent polarity, and reaction time (typically 4–12 hours).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chloro-fluorobenzamide) and tert-butyl carbamoyl protons (δ 1.3–1.5 ppm, singlet).

- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~165–170 ppm; tert-butyl C at ~28 ppm).

Q. What safety protocols are critical when handling this compound?

- Use flame-retardant lab coats, nitrile gloves, and sealed goggles. Work in a fume hood to avoid inhalation. Store at 2–8°C under inert gas (Ar/N₂). Spill management: adsorb with vermiculite, neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Approach : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), partial charges, and Fukui indices. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .

- Applications : Predict regioselectivity in nucleophilic substitution (Cl vs. F reactivity) or hydrogen bonding with biological targets.

Q. What experimental and computational strategies resolve contradictions between predicted and observed reaction outcomes (e.g., unexpected byproducts)?

- Case Study : If DFT predicts Cl substitution but experimental data show F displacement:

Re-optimize DFT with solvent effects (PCM model for DMF) and dispersion corrections.

Analyze intermediates via LC-MS or in-situ IR.

Reassess steric effects from the tert-butyl group using conformational sampling .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

- Protocol : Grow single crystals via slow evaporation (dichloromethane/hexane). Use SHELX software for structure refinement. Key metrics:

- Bond angles (e.g., C–Cl = ~1.74 Å, C–F = ~1.34 Å).

- Dihedral angles between benzamide and tert-butylcarbamoyl groups .

- Table : Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| C–Cl Bond Length | 1.74 Å |

Q. What in vitro assays can evaluate the biological interactions of this compound with enzyme targets?

- Design :

Fluorescence Quenching : Monitor binding to trypsin-like proteases (λₑₓ = 280 nm, λₑₘ = 340 nm).

ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry.

Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 2P5) to identify binding pockets .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions of solubility and experimental solubility measurements?

- Troubleshooting :

Recalculate solubility parameters (Hansen solubility model) with explicit solvent molecules.

Validate with experimental methods (e.g., shake-flask technique in PBS pH 7.4).

Adjust for crystal packing effects (e.g., polymorphism) via DSC/TGA .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.